
Adamantylcyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantylcyclopentanamine (ACA) is a chemical compound that belongs to the class of adamantylamine derivatives. It is a stimulant drug that has been widely used in scientific research applications. ACA is known to have a unique chemical structure that makes it a promising candidate for various research studies. In
Wirkmechanismus
The mechanism of action of Adamantylcyclopentanamine involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in their concentration in the synaptic cleft, which results in increased stimulation of the postsynaptic neuron. Adamantylcyclopentanamine also activates the release of these neurotransmitters from the presynaptic neuron, leading to a further increase in their concentration.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Adamantylcyclopentanamine include increased alertness, wakefulness, and locomotor activity. It also leads to an increase in heart rate, blood pressure, and body temperature. Adamantylcyclopentanamine has been shown to enhance cognitive function and memory retention in animal studies. However, its long-term effects on the brain and behavior are still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Adamantylcyclopentanamine in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using Adamantylcyclopentanamine is its potential for abuse and addiction. Therefore, researchers must take precautions to ensure that the compound is used only for scientific purposes.
Zukünftige Richtungen
There are several future directions for research involving Adamantylcyclopentanamine. One area of research is the development of more potent and selective Adamantylcyclopentanamine analogs that could be used in the treatment of various neurological disorders. Another area of research is the investigation of the long-term effects of Adamantylcyclopentanamine on the brain and behavior. Additionally, more studies are needed to understand the molecular mechanisms of Adamantylcyclopentanamine's action and its interactions with other drugs.
Conclusion:
In conclusion, Adamantylcyclopentanamine is a promising compound that has been extensively used in scientific research for its stimulant properties. It has a unique chemical structure that makes it a promising candidate for various research studies. Adamantylcyclopentanamine has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased alertness, wakefulness, and locomotor activity. Despite its potential for abuse and addiction, Adamantylcyclopentanamine remains a valuable tool for scientific research, and further studies are needed to explore its full potential.
Synthesemethoden
The synthesis of Adamantylcyclopentanamine involves the reaction between adamantane and cyclopentanone. The reaction is catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Adamantylcyclopentanamine has been extensively used in scientific research for its stimulant properties. It is known to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. Adamantylcyclopentanamine has been used in various studies to investigate the effects of stimulants on the brain and behavior. It has also been used to study the mechanisms of action of other drugs such as amphetamines.
Eigenschaften
CAS-Nummer |
134293-29-1 |
|---|---|
Produktname |
Adamantylcyclopentanamine |
Molekularformel |
C15H25N |
Molekulargewicht |
219.37 g/mol |
IUPAC-Name |
N-cyclopentyladamantan-1-amine |
InChI |
InChI=1S/C15H25N/c1-2-4-14(3-1)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-14,16H,1-10H2 |
InChI-Schlüssel |
JHVOJYUPDOQKIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
C1CCC(C1)NC23CC4CC(C2)CC(C4)C3 |
Synonyme |
adamantylcyclopentanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



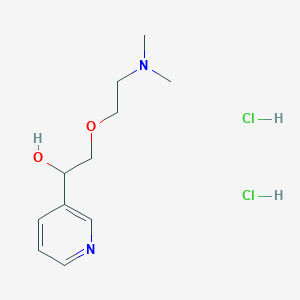
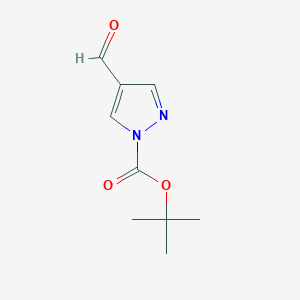
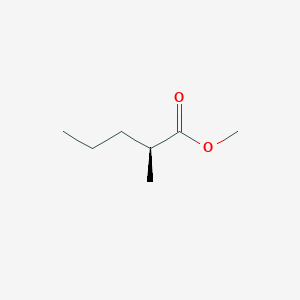
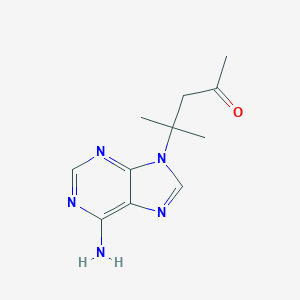
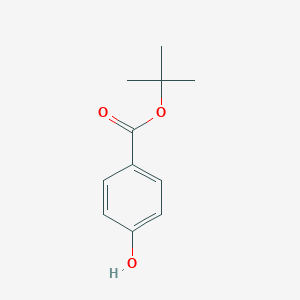
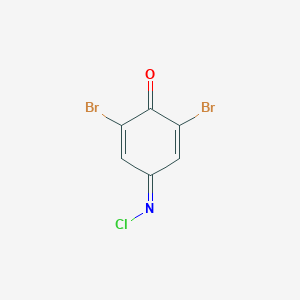

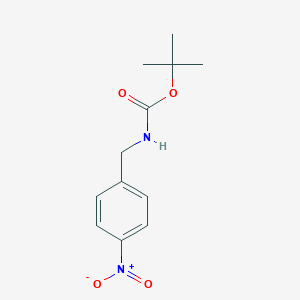
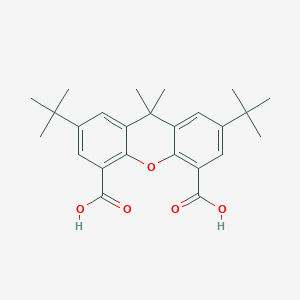
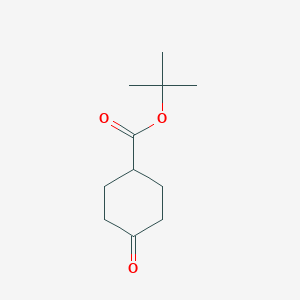
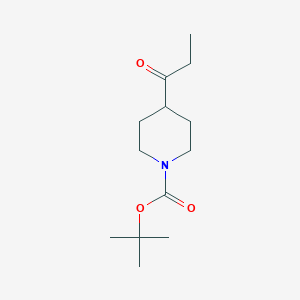
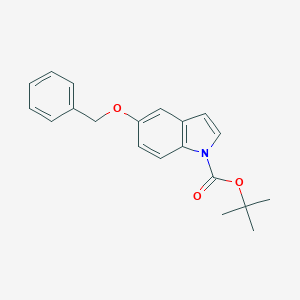
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)